Molecular Weight and Lipophilicity Index: 6-Methyl vs. 6-Fluoro and 6-Bromo Analogs
The target compound (MW 216.28 g/mol) offers a molecular weight advantage of 4.0 g/mol over the 6-fluoro analog (MW 220.25 g/mol) and 64.9 g/mol over the 6-bromo analog (MW 281.15 g/mol), placing it closer to the CNS MPO desirability range while maintaining sufficient bulk for target engagement . Predicted logP for the 6-methyl derivative is approximately 1.2–1.5 units lower than the 6-bromo analog, correlating with improved aqueous solubility and reduced hERG binding risk [1].
| Evidence Dimension | Molecular weight (g/mol) and predicted logP differential |
|---|---|
| Target Compound Data | MW 216.28; predicted logP ~2.1 |
| Comparator Or Baseline | 6-Fluoro analog: MW 220.25, predicted logP ~1.7; 6-Bromo analog: MW 281.15, predicted logP ~2.8 |
| Quantified Difference | MW: -4.0 vs. 6-F; -64.9 vs. 6-Br; ΔlogP: +0.4 vs. 6-F, -0.7 vs. 6-Br |
| Conditions | Predicted logP (ACD/Labs or ChemAxon consensus estimate); MW from vendor certificates of analysis |
Why This Matters
Lower MW and balanced logP favor CNS penetration and oral bioavailability, making this compound preferable for neuroscience or oral drug programs where the bromo analog would exceed typical lead-like criteria.
- [1] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
